Methyl palmitate-13C16

Catalog No.
S12886921
CAS No.
M.F
C17H34O2
M. Wt
286.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl palmitate-13C16

Product Name

Methyl palmitate-13C16

IUPAC Name

(113C)methyl (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15-13C15)hexadecanoate

Molecular Formula

C17H34O2

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1

InChI Key

FLIACVVOZYBSBS-NMYYJSTJSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC

Isomeric SMILES

C[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O[13CH3]

Methyl palmitate-13C16 is a stable isotope-labeled derivative of methyl palmitate, a methyl ester of palmitic acid. Its molecular formula is C17H34O2\text{C}_{17}\text{H}_{34}\text{O}_{2} and it has a molecular weight of approximately 286.33 g/mol. The compound is characterized by the presence of carbon-13 isotopes, which are used in various analytical applications, particularly in metabolic studies and lipidomics. Methyl palmitate itself is a fatty acid methyl ester commonly found in various natural sources, including palm oil and animal fats, and plays a significant role in biological systems as an energy source and structural component of cell membranes.

Typical of fatty acid esters:

  • Oxidation: It can be oxidized to produce palmitic acid-13C16, which involves the conversion of the methyl ester to its corresponding carboxylic acid form.
  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl palmitate-13C16 can hydrolyze to yield palmitic acid-13C16 and methanol.
  • Transesterification: This compound can react with alcohols to form different fatty acid esters, which is a common reaction in biodiesel production.

Methyl palmitate-13C16 has been studied for its metabolic pathways and biological activities. As a fatty acid methyl ester, it serves as a substrate for various enzymatic reactions in lipid metabolism. The incorporation of carbon-13 allows researchers to trace metabolic pathways in vivo, providing insights into lipid absorption, metabolism, and energy production. Studies have shown that the oxidation of methyl palmitate-13C16 can be significantly enhanced under fasting conditions, indicating its role in energy metabolism .

Methyl palmitate-13C16 can be synthesized through several methods:

  • Esterification: The reaction between palmitic acid-13C16 and methanol in the presence of an acid catalyst leads to the formation of methyl palmitate-13C16.
  • Transesterification: This method involves reacting triglycerides (such as those from palm oil) that are enriched with carbon-13 with methanol to yield methyl esters.
  • Chemical Labeling: Carbon-13 labeling can be introduced during the synthesis process by using carbon-13 enriched reagents or through specific synthetic routes that incorporate carbon-13 at designated positions.

Methyl palmitate-13C16 has several important applications:

  • Metabolomics: It is widely used in metabolic studies to trace lipid metabolism pathways due to its stable isotope labeling.
  • Lipidomics: The compound aids in the analysis of lipid profiles in biological samples.
  • Nutrition Research: It is utilized to study fat absorption and metabolism in dietary studies.
  • Pharmaceuticals: Methyl palmitate derivatives are explored for their potential roles in drug formulation and delivery systems.

Interaction studies involving methyl palmitate-13C16 focus on its metabolic interactions within biological systems. For instance, it has been observed that this compound interacts with various enzymes involved in lipid metabolism, such as fatty acid synthase and acyl-CoA synthetase. These interactions are crucial for understanding how dietary fats are processed within the body.

Methyl palmitate-13C16 shares structural similarities with several other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl stearateC19H38O2\text{C}_{19}\text{H}_{38}\text{O}_{2}Derived from stearic acid; longer carbon chain
Methyl oleateC18H34O2\text{C}_{18}\text{H}_{34}\text{O}_{2}Contains a double bond; unsaturated fatty acid
Methyl laurateC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2}Shorter carbon chain; derived from lauric acid
Methyl myristateC14H28O2\text{C}_{14}\text{H}_{28}\text{O}_{2}Intermediate carbon chain length

Methyl palmitate-13C16 is unique due to its specific isotopic labeling with carbon-13, which facilitates precise tracking in metabolic studies compared to its non-labeled counterparts. Additionally, its role as a saturated fatty acid distinguishes it from unsaturated variants like methyl oleate.

XLogP3

7.9

Hydrogen Bond Acceptor Count

2

Exact Mass

286.30955769 g/mol

Monoisotopic Mass

286.30955769 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types